N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide
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Overview
Description
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a pyrrolidinone ring, which is further connected to a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The pyrrolidinone ring is then benzylated using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Amidation: The final step involves the coupling of the benzylated pyrrolidinone with 4-methoxybenzoic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The benzyl group and the pyrrolidinone ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide
- N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea
Uniqueness
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxybenzamide moiety, in particular, distinguishes it from other similar compounds, potentially offering different pharmacological or material properties.
Properties
IUPAC Name |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-9-7-17(8-10-18)20(24)21-12-16-11-19(23)22(14-16)13-15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUYPHBWMZSHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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